molecular formula C13H20N3NaO5 B13792179 Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline CAS No. 99901-02-7

Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline

Cat. No.: B13792179
CAS No.: 99901-02-7
M. Wt: 321.30 g/mol
InChI Key: USYMQSMIXBPLTR-UHFFFAOYSA-N
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Description

Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline is a complex organic compound with the molecular formula C13H20N3NaO5 and a molecular weight of 321.31 g/mol. This compound is a combination of several functional groups, including an aziridine ring, a nitro group, and a methanolate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline typically involves the reaction of methyl 3-(aziridin-1-yl)propanoate with 3-nitroaniline in the presence of sodium methoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The aziridine ring can be opened through nucleophilic attack.

    Substitution: The methanolate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can result in various substituted products .

Scientific Research Applications

Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline involves its interaction with various molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1-Aziridinepropanoic acid, methyl ester compd. with m-nitroaniline and sodium methoxide
  • 1-Aziridinepropionic acid, methyl ester compd. with m-nitroaniline and methanol, sodium salt

Uniqueness

Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

99901-02-7

Molecular Formula

C13H20N3NaO5

Molecular Weight

321.30 g/mol

IUPAC Name

sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline

InChI

InChI=1S/C6H6N2O2.C6H11NO2.CH3O.Na/c7-5-2-1-3-6(4-5)8(9)10;1-9-6(8)2-3-7-4-5-7;1-2;/h1-4H,7H2;2-5H2,1H3;1H3;/q;;-1;+1

InChI Key

USYMQSMIXBPLTR-UHFFFAOYSA-N

Canonical SMILES

C[O-].COC(=O)CCN1CC1.C1=CC(=CC(=C1)[N+](=O)[O-])N.[Na+]

Origin of Product

United States

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